molecular formula C19H21N3O4S B2984019 N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 832684-53-4

N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2984019
CAS No.: 832684-53-4
M. Wt: 387.45
InChI Key: WTKFKTJMKZKSRO-UHFFFAOYSA-N
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Description

N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a methoxyacetyl group, a phenyl group, and a dihydropyrazolyl moiety, making it a subject of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide typically involves multiple steps:

    Formation of the Dihydropyrazole Core: The initial step often involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the dihydropyrazole ring.

    Introduction of the Methoxyacetyl Group: This step involves the acylation of the dihydropyrazole intermediate with methoxyacetyl chloride under basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with methanesulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyacetyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential pharmacological activities. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored, particularly in the treatment of diseases where modulation of enzyme activity is beneficial. Its structure allows for interactions with various biological targets, offering possibilities for the development of new medications.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyacetyl group and the sulfonamide moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The phenyl groups contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-[2-(2-methoxyacetyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
  • N-[3-[2-(2-methoxyacetyl)-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Uniqueness

Compared to similar compounds, N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide stands out due to its specific substitution pattern on the phenyl ring and the presence of the methoxyacetyl group. These features contribute to its unique chemical reactivity and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[3-[2-(2-methoxyacetyl)-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-26-13-19(23)22-18(14-7-4-3-5-8-14)12-17(20-22)15-9-6-10-16(11-15)21-27(2,24)25/h3-11,18,21H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTKFKTJMKZKSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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